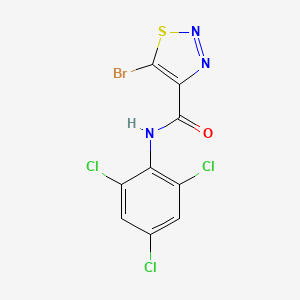![molecular formula C11H9F3N2O2 B12500449 Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12500449.png)
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a fluorinated benzimidazole derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of a trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the chemical behavior of the molecule. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is often carried out under acidic conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed for the direct functionalization of imidazole and benzimidazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate has a wide range of scientific research applications:
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Wirkmechanismus
The mechanism of action of methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific enzymes and signaling pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)-1H-imidazole
- 2-Trifluoromethylbenzimidazole
- N-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid
Comparison: Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to the presence of both a methyl and a trifluoromethyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in pharmaceutical and industrial applications .
Eigenschaften
Molekularformel |
C11H9F3N2O2 |
|---|---|
Molekulargewicht |
258.20 g/mol |
IUPAC-Name |
methyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-16-8-6(9(17)18-2)4-3-5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
QJIKTTIODCMOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


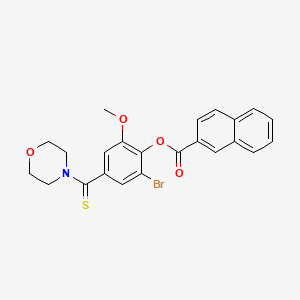
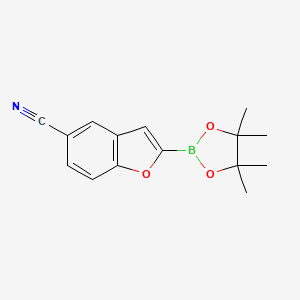
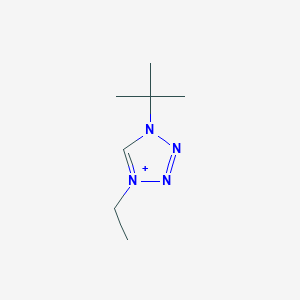
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)
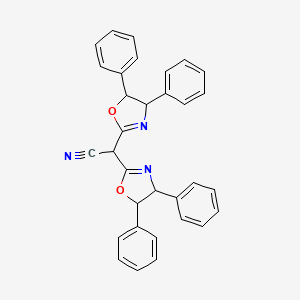
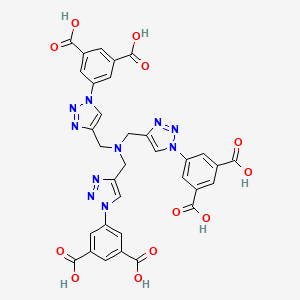
![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)
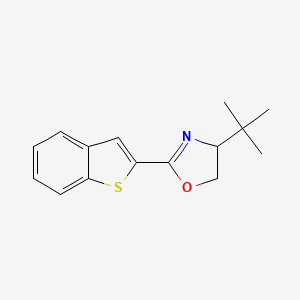
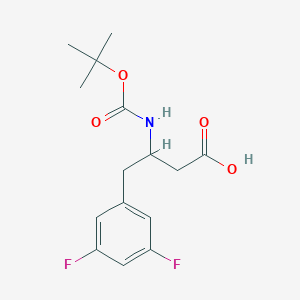
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12500418.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12500437.png)
